molecular formula C17H23N3O3 B15025636 (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione

Cat. No.: B15025636
M. Wt: 317.4 g/mol
InChI Key: RCNHSKZTUUVCSF-GXDHUFHOSA-N
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Description

This compound is characterized by its unique structure, which includes a benzylidene group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group through a condensation reaction. The diethylamino and methoxy substituents are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzylidene or imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(dimethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione: Similar structure but with dimethylamino substituent.

    (5E)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-ethylimidazolidine-2,4-dione: Similar structure but with ethoxy substituent.

Uniqueness

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both diethylamino and methoxy groups may enhance its solubility and interaction with biological targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-3-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C17H23N3O3/c1-5-19(6-2)13-9-8-12(15(11-13)23-4)10-14-16(21)20(7-3)17(22)18-14/h8-11H,5-7H2,1-4H3,(H,18,22)/b14-10+

InChI Key

RCNHSKZTUUVCSF-GXDHUFHOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N(CC)CC)OC)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OC)NC1=O

Origin of Product

United States

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